molecular formula C12H22N2O3 B3331022 Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate CAS No. 77279-22-2

Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate

Cat. No.: B3331022
CAS No.: 77279-22-2
M. Wt: 242.31 g/mol
InChI Key: ZJDUNJBZHOOJET-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Chemical Research

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its significance stems from a combination of unique structural and physicochemical properties. The chair-like conformation of the piperazine ring provides a three-dimensional framework that can be strategically functionalized. nih.gov Furthermore, the two nitrogen atoms offer sites for chemical modification, allowing for the introduction of diverse substituents to modulate properties such as solubility, basicity, and biological activity. connectjournals.com This inherent versatility has led to the incorporation of the piperazine motif into a vast array of pharmaceuticals, agrochemicals, and functional materials. ijprajournal.com

Role of N-Protected Piperazines as Synthetic Intermediates

The presence of two secondary amine groups in the piperazine ring necessitates the use of protecting group strategies to achieve selective functionalization. N-protected piperazines, particularly those bearing the tert-butoxycarbonyl (Boc) group, are invaluable synthetic intermediates. researchgate.net The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This allows for the selective reaction at the unprotected nitrogen atom, followed by deprotection to reveal the second amine for further modification. This orthogonal control is fundamental to the construction of complex molecules containing the piperazine core.

Contextualization of Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate within Synthetic Chemistry

This compound is a bifunctional molecule that combines the features of a Boc-protected piperazine with a reactive ketone functionality. This compound serves as a valuable building block in organic synthesis, offering multiple avenues for chemical transformation. The Boc-protected nitrogen provides a stable handle for carrying the piperazine core through various synthetic steps, while the ketone group can participate in a wide range of reactions, including nucleophilic additions, condensations, and reductions. This dual reactivity makes it a strategic intermediate for the synthesis of more complex heterocyclic systems and molecules with potential biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-10(15)9-13-5-7-14(8-6-13)11(16)17-12(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDUNJBZHOOJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties

Synthetic Methodologies

A common and efficient method for the synthesis of this compound involves the alkylation of tert-butyl piperazine-1-carboxylate with chloroacetone. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base serves to deprotonate the secondary amine of the N-Boc-piperazine, forming a nucleophilic piperazide anion that then displaces the chloride from chloroacetone.

An alternative approach involves the reaction of N-Boc-piperazine with other 3-halopropan-2-one derivatives. The choice of solvent and base can be optimized to improve the reaction yield and minimize the formation of side products. Purification of the final product is generally accomplished through column chromatography or recrystallization.

Chemical and Physical Properties

This compound is typically an off-white to yellow solid at room temperature. Its solubility is generally good in common organic solvents such as dichloromethane (B109758), chloroform, and ethyl acetate. Detailed physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 77279-22-2
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.31 g/mol
Appearance Off-white to yellow solid
Boiling Point Not available
Melting Point Not available
Density Not available

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataInterpretation
¹H NMR The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene (B1212753) protons of the piperazine (B1678402) ring (multiplets in the range of 2.3-3.5 ppm), and the methylene and methyl protons of the 2-oxopropyl group (a singlet around 3.2 ppm and a singlet around 2.1 ppm, respectively).
¹³C NMR The carbon NMR spectrum would display resonances for the carbonyl carbon of the ketone (around 207 ppm), the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various methylene carbons of the piperazine ring and the methyl carbon of the tert-butyl group.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Chemical Transformations and Reactivity of Tert Butyl 4 2 Oxopropyl Piperazine 1 Carboxylate

Reactivity of the Ketone Functionality

The ketone group in tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate is a key site for molecular elaboration. Its reactivity is typical of a methyl ketone, allowing for a variety of transformations that can introduce new functional groups and build molecular complexity.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles. These reactions proceed via a 1,2-addition mechanism, leading to the formation of a tertiary alcohol upon workup. masterorganicchemistry.com The steric and electronic environment of the ketone influences the rate and outcome of these additions.

Common nucleophilic addition reactions applicable to this substrate include:

Reductive Amination: In the presence of a primary or secondary amine and a reducing agent, such as sodium triacetoxyborohydride (B8407120), the ketone can be converted into a new secondary or tertiary amine, respectively. This reaction is a powerful tool for introducing diverse amine-containing side chains. For instance, reductive amination with various amines can lead to the synthesis of novel CXCR4 antagonists. nih.gov

Organometallic Additions: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols, extending the carbon skeleton.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide (a Wittig reagent). This allows for the introduction of a carbon-carbon double bond with control over the geometry of the resulting alkene.

Cyanohydrin Formation: Addition of cyanide, typically from a source like trimethylsilyl (B98337) cyanide (TMSCN), yields a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Table 1: Examples of Nucleophilic Addition Reactions
Reaction TypeReagentsProduct Type
Reductive AminationR¹R²NH, NaBH(OAc)₃Substituted amine
Grignard ReactionRMgX, then H₃O⁺Tertiary alcohol
Wittig ReactionPh₃P=CHRAlkene
Cyanohydrin FormationTMSCN, cat. acid/baseCyanohydrin

Enolization and Alpha-Functionalization

The presence of α-hydrogens next to the ketone functionality allows for enolization under both acidic and basic conditions, forming an enol or enolate intermediate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to functionalization at the α-carbon.

Key alpha-functionalization reactions include:

Alkylation: The enolate can be alkylated using alkyl halides. The choice of base and reaction conditions is crucial to control mono- versus dialkylation and to avoid side reactions.

Halogenation: In the presence of a halogen source, such as N-bromosuccinimide (NBS) or bromine in acetic acid, the α-position can be halogenated. The resulting α-halo ketone is a valuable intermediate for further nucleophilic substitutions or elimination reactions.

Aldol (B89426) Condensation: The enolate can react with aldehydes or other ketones in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones, respectively.

Reactions at the Piperazine (B1678402) Nitrogen Atom

The piperazine moiety offers two nitrogen atoms for further functionalization, although one is protected by a tert-butoxycarbonyl (Boc) group. The reactivity of these nitrogens is distinct and allows for selective modifications.

Further N-Alkylation and Acylation Reactions

The unprotected tertiary nitrogen atom of the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. researchgate.net

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces a fourth substituent on the nitrogen, leading to the formation of a quaternary ammonium (B1175870) salt.

N-Acylation: Acylating agents such as acyl chlorides or anhydrides react with the tertiary nitrogen to form N-acyl piperazinium salts. These reactions can be used to introduce a variety of functional groups. For instance, reaction with propioloyl chloride followed by a click chemistry reaction with azides can yield triazole-containing piperazine derivatives. nih.gov

The Boc-protected nitrogen is generally unreactive under these conditions, allowing for selective functionalization of the other nitrogen.

De-Boc Reactions and Subsequent Transformations

The tert-butoxycarbonyl (Boc) protecting group is a key feature of this molecule, as it allows for the selective unmasking of the secondary amine functionality under acidic conditions. total-synthesis.comjk-sci.com Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent efficiently removes the Boc group, yielding the corresponding secondary amine. jgtps.comresearchgate.netrsc.org

The newly liberated secondary amine can then participate in a wide range of reactions, including:

N-Alkylation and N-Arylation: The secondary amine can be alkylated with alkyl halides or undergo palladium-catalyzed Buchwald-Hartwig amination with aryl halides to introduce various substituents. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) forms amides.

Reductive Amination: The secondary amine can itself act as the nucleophile in a reductive amination reaction with another aldehyde or ketone.

Michael Addition: The amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

This deprotection-functionalization sequence is a cornerstone of combinatorial chemistry and allows for the rapid generation of libraries of diverse piperazine derivatives.

Table 2: Reactions Following De-Boc Protection
Reaction TypeReagentsProduct Type
N-AlkylationR-X, BaseN-Alkyl piperazine
N-Arylation (Buchwald-Hartwig)Ar-X, Pd catalyst, BaseN-Aryl piperazine
N-AcylationRCOCl or (RCO)₂ON-Acyl piperazine

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound also opens up the possibility of intramolecular reactions, leading to the formation of new ring systems.

One notable potential transformation is the Pictet-Spengler reaction . beilstein-journals.orgresearchgate.netresearchgate.net Following deprotection of the Boc group, if the molecule is further functionalized with a β-arylethylamine moiety on the newly freed nitrogen, an intramolecular cyclization can be initiated. The ketone would first condense with the primary amine of the β-arylethylamine side chain to form an iminium ion, which could then be attacked by the electron-rich aromatic ring to form a new heterocyclic system, such as a tetrahydro-β-carboline or a tetrahydroisoquinoline. nih.gov This powerful reaction is widely used in the synthesis of alkaloids and other biologically active compounds.

Mechanistic Investigations of Key Transformations

The chemical reactivity of this compound is primarily dictated by the ketone carbonyl group and the secondary amine functionality of the piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group. Mechanistic investigations of transformations involving this compound are often extrapolated from studies on analogous structures. Key transformations include reduction of the ketone, reductive amination, and reactions involving the enolizable protons alpha to the carbonyl group.

Reductive Amination

Reductive amination is a cornerstone transformation for converting the ketone moiety into a variety of substituted amine derivatives. The mechanism proceeds through two principal stages: the formation of an imine or enamine intermediate, followed by its reduction.

The initial step involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. This is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon by protonation of the oxygen atom. The resulting hemiaminal intermediate is unstable and readily eliminates a molecule of water to form a Schiff base (an imine) if a primary amine is used, or an enamine if a secondary amine is used.

The subsequent reduction of the imine or enamine intermediate is most commonly achieved using hydride reagents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this purpose as they are mild enough to selectively reduce the protonated imine in the presence of the starting ketone. The mechanism of reduction involves the transfer of a hydride ion (H⁻) to the electrophilic carbon of the iminium ion (the protonated imine), leading to the final amine product. The choice of reducing agent is critical to prevent the premature reduction of the ketone before imine formation.

Ketone Reduction

The reduction of the ketone in this compound to a secondary alcohol, tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate, is a fundamental transformation. The mechanism of this reduction depends on the reducing agent employed.

With complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The partially positive carbon atom of the carbonyl group is attacked by the hydride ion, leading to the formation of a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by a protic solvent (such as water or an alcohol) to yield the final secondary alcohol.

Catalytic hydrogenation is another method for ketone reduction. In this process, the ketone and a catalyst (commonly palladium, platinum, or nickel) are exposed to hydrogen gas. The mechanism involves the adsorption of both the hydrogen molecule and the ketone onto the surface of the metal catalyst. The H-H bond is cleaved, and the hydrogen atoms are added across the C=O double bond in a stepwise or concerted manner, resulting in the formation of the alcohol.

Enolate Formation and Subsequent Reactions

The protons on the methyl group adjacent to the carbonyl group (the α-protons) in this compound are acidic and can be removed by a suitable base to form an enolate. The resulting enolate is a key reactive intermediate that can participate in a variety of carbon-carbon bond-forming reactions.

The mechanism of enolate formation involves the abstraction of an α-proton by a base (e.g., lithium diisopropylamide, LDA) to generate a resonance-stabilized carbanion. This enolate has nucleophilic character at the α-carbon.

Once formed, the enolate can react with various electrophiles. For instance, in an alkylation reaction, the nucleophilic α-carbon of the enolate attacks an alkyl halide in an Sₙ2-type mechanism, leading to the formation of a new C-C bond and elongation of the carbon chain. The choice of base, solvent, and temperature can influence the regioselectivity and stereoselectivity of these reactions, although for this specific symmetrical ketone, regioselectivity is not a factor.

The following table provides a summary of the mechanistic details for these key transformations.

TransformationReagents/CatalystsKey IntermediatesMechanistic Pathway
Reductive Amination Primary/Secondary Amine, Acid Catalyst, NaBH₃CN or NaBH(OAc)₃Hemiaminal, Imine/Enamine1. Nucleophilic attack of amine on carbonyl. 2. Dehydration to form imine/enamine. 3. Hydride reduction of the iminium ion.
Ketone Reduction NaBH₄ or LiAlH₄, Protic SolventTetrahedral Alkoxide1. Nucleophilic addition of hydride to carbonyl carbon. 2. Protonation of the alkoxide intermediate.
Ketone Reduction H₂, Pd/C or Pt/CAdsorbed Ketone and Hydrogen1. Adsorption of reactants onto catalyst surface. 2. Stepwise or concerted addition of hydrogen across the C=O bond.
Alkylation via Enolate LDA, Alkyl HalideEnolate1. Deprotonation at the α-carbon to form an enolate. 2. Nucleophilic attack of the enolate on the alkyl halide (Sₙ2).

Stereochemical Control in Syntheses Involving Tert Butyl 4 2 Oxopropyl Piperazine 1 Carboxylate

Asymmetric Synthesis Approaches

Asymmetric synthesis involving tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate primarily targets the reduction of the prochiral ketone to generate a stereodefined hydroxyl group. This transformation creates a chiral alcohol, (R)- or (S)-tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate, a valuable intermediate for various pharmacologically active molecules.

One of the most effective methods for this transformation is enzymatic reduction. Biocatalysis offers high enantioselectivity under mild reaction conditions. Research has demonstrated the use of ketoreductase (KRED) enzymes for the asymmetric reduction of the title compound. In a documented process, a KRED enzyme, in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor and a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration, can convert the ketone to the corresponding chiral alcohol with high conversion and excellent enantiomeric excess.

For instance, the use of the ketoreductase KRED-P1-B03 with D-glucose as a reducing agent successfully produced (R)-tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate. This enzymatic approach highlights a scalable and environmentally favorable route to the chiral product.

Diastereoselective Transformations

Diastereoselective transformations become relevant when a molecule already contains a stereocenter and a new one is introduced. While specific diastereoselective reactions starting with chiral derivatives of this compound are not extensively documented in dedicated studies, established principles on similar N-Boc piperazine (B1678402) systems can be applied.

A key strategy for achieving diastereoselectivity in such systems is through the functionalization of the carbon alpha to a nitrogen atom (the α-position) of the piperazine ring. If the molecule first undergoes a chiral modification (e.g., asymmetric reduction of the ketone), subsequent reactions can be influenced by this existing stereocenter.

Alternatively, a common and powerful method involves the diastereoselective lithiation and subsequent trapping of an N-Boc piperazine that already possesses a chiral auxiliary or substituent. For example, O'Brien and coworkers have detailed the direct diastereoselective α-lithiation of N-Boc piperazines bearing a chiral α-methylbenzyl group on the second nitrogen. mdpi.com The use of s-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259) can deprotonate one specific α-proton diastereoselectively. The resulting lithiated intermediate can then be trapped with an electrophile to yield a 2,5-trans-disubstituted piperazine with high diastereoselectivity. nih.gov This general methodology provides a blueprint for how diastereocontrol could be exerted on derivatives of the title compound.

Enantioselective Catalysis in Functionalization

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, allowing for the creation of chiral molecules from achiral precursors using a substoichiometric amount of a chiral catalyst. The functionalization of this compound via this approach is best exemplified by the aforementioned enzymatic asymmetric reduction of its ketone group.

In this context, the ketoreductase enzyme acts as a chiral catalyst. It creates a chiral environment wherein the hydride transfer from the NADPH cofactor to the carbonyl carbon occurs selectively on one face of the prochiral ketone. This process results in the formation of one enantiomer of the alcohol product in significant excess over the other. The table below summarizes typical findings from such an enantioselective catalytic reduction.

Table 1: Enantioselective Enzymatic Reduction of tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate
CatalystSubstrateReducing SystemProductConversion (%)Enantiomeric Excess (ee %)
Ketoreductase (KRED)tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylateNADPH / Glucose / GDH(R)-tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate>99>99

Beyond reduction, other catalytic enantioselective transformations could be envisioned. For example, palladium-catalyzed asymmetric allylic alkylation of the enolate of the title compound could potentially install a chiral quaternary center alpha to the carbonyl group, a strategy that has been successfully applied to piperazin-2-ones. nih.govnih.gov

Chiral Pool Synthesis Utilizing Piperazine Derivatives

Chiral pool synthesis leverages readily available, enantiomerically pure natural products, such as amino acids, as starting materials to build complex chiral molecules. This approach is a powerful and common strategy for accessing enantiopure C-substituted piperazines. nih.gov

A typical synthetic route starts with a natural or unnatural α-amino acid. The inherent chirality of the amino acid is used to establish the stereochemistry of the first stereocenter on the piperazine ring. For instance, a chiral α-amino acid can be converted in several steps into an orthogonally bis-protected chiral 1,2-diamine. rsc.org This diamine intermediate can then undergo a key cyclization step, such as an aza-Michael addition, to form the chiral piperazine ring. rsc.org Subsequent functionalization at the nitrogen atoms would lead to the desired target structure.

While a specific synthesis of this compound using this method is not explicitly detailed in the literature, this strategy provides a validated and versatile platform for the preparation of a wide array of chiral 2-substituted piperazine building blocks. rsc.org This approach avoids the need for an asymmetric step late in the synthesis by incorporating chirality from the very beginning.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 4 2 Oxopropyl Piperazine 1 Carboxylate and Its Derivatives

Single Crystal X-ray Diffraction Analysis

While a single crystal X-ray diffraction study for tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate has not been reported in the reviewed literature, analysis of closely related structures provides a strong basis for predicting its solid-state characteristics.

Conformational Analysis from Solid-State Data

The piperazine (B1678402) ring in N-Boc protected derivatives almost universally adopts a chair conformation in the solid state. This has been confirmed in the crystal structures of numerous analogs, including tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate researchgate.net and tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. researchgate.net It is therefore highly probable that the piperazine ring of this compound also exists in a chair conformation.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogs)
ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
ConformationPiperazine ring in chair conformation
Key InteractionsC—H···O hydrogen bonds, van der Waals forces

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.46 ppm. The protons of the methyl group in the 2-oxopropyl chain would appear as a singlet at approximately 2.15 ppm. The methylene (B1212753) protons adjacent to the ketone are predicted to resonate around 3.20 ppm. The piperazine ring protons would likely appear as two distinct multiplets. The four protons on the carbons adjacent to the Boc-protected nitrogen are expected around 3.40 ppm, while the four protons on the carbons adjacent to the nitrogen bearing the 2-oxopropyl group would be shifted downfield to around 2.50 ppm.

In the ¹³C NMR spectrum, the quaternary carbon of the Boc group would appear around 80.0 ppm, and its methyl carbons at approximately 28.4 ppm. The carbonyl carbon of the carbamate (B1207046) is expected at about 154.7 ppm. For the 2-oxopropyl group, the ketone carbonyl carbon would be significantly downfield, around 207.0 ppm, with the methyl carbon at roughly 30.0 ppm and the methylene carbon at about 58.0 ppm. The piperazine ring carbons would show two signals, with the carbons adjacent to the Boc-protected nitrogen at approximately 44.0 ppm and the carbons next to the substituted nitrogen at around 53.0 ppm.

2D NMR experiments would be crucial for unambiguous assignment. A COSY spectrum would show correlations between the protons on adjacent carbons within the piperazine ring. An HSQC spectrum would link the proton signals to their directly attached carbon atoms. Finally, an HMBC spectrum would reveal long-range correlations, for instance, from the methylene protons of the oxopropyl group to the ketone carbonyl carbon and the adjacent piperazine ring carbons, confirming the connectivity of the side chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-C(CH₃)₃1.46 (s, 9H)28.4
-C (CH₃)₃-80.0
N-C=O-154.7
Piperazine -CH₂- (next to N-Boc)3.40 (m, 4H)44.0
Piperazine -CH₂- (next to N-subst.)2.50 (m, 4H)53.0
-CH₂-C=O3.20 (s, 2H)58.0
-C=O (ketone)-207.0
-CH₃ (ketone)2.15 (s, 3H)30.0

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

The molecular formula of this compound is C₁₂H₂₂N₂O₃, corresponding to a monoisotopic mass of 242.1630 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the functional groups present. The molecular ion peak [M]⁺ at m/z 242 would likely be observed. Key fragmentation pathways would include:

Loss of a methyl radical from the acetone (B3395972) moiety to give a fragment at m/z 227.

Alpha-cleavage at the ketone, leading to the loss of the acetyl group (CH₃CO•, 43 Da) resulting in a fragment at m/z 199, or loss of the piperazine-containing radical to give an acylium ion at m/z 43.

Fragmentation of the Boc group , commonly proceeding via loss of isobutylene (B52900) (56 Da) to yield a fragment at m/z 186, or loss of the tert-butyl radical (57 Da) to give a fragment at m/z 185. Subsequent loss of CO₂ (44 Da) from the m/z 185 fragment would lead to a peak at m/z 141.

Cleavage of the piperazine ring , a characteristic fragmentation for piperazine derivatives, would lead to a series of smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/zProposed Fragment Ion
242[M]⁺
227[M - CH₃]⁺
186[M - C₄H₈]⁺
185[M - C₄H₉]⁺
141[M - C₄H₉ - CO₂]⁺
43[CH₃CO]⁺

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

The vibrational spectra (FT-IR and FT-Raman) are expected to show characteristic bands for the functional groups present in the molecule.

The most prominent feature in the FT-IR spectrum would be the strong absorptions from the two carbonyl groups. The ketone C=O stretching vibration is expected to appear in the range of 1715-1725 cm⁻¹ . The carbamate C=O stretch of the Boc group typically appears at a lower frequency, around 1680-1700 cm⁻¹ .

Other significant vibrational modes include the C-N stretching of the piperazine ring and the carbamate, which would be observed in the region of 1250-1020 cm⁻¹ . The C-O stretching vibrations associated with the carbamate group are expected to produce strong bands between 1300 cm⁻¹ and 1150 cm⁻¹ . The asymmetric and symmetric stretching of the C-(CH₃)₃ group will also be present. The C-H stretching vibrations of the methyl and methylene groups will appear in the typical region of 2850-3000 cm⁻¹ .

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Ketone)1715 - 1725Strong
C=O Stretch (Carbamate)1680 - 1700Strong
C-N Stretch1020 - 1250Medium
C-O Stretch (Carbamate)1150 - 1300Strong

Computational and Theoretical Investigations of Tert Butyl 4 2 Oxopropyl Piperazine 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and behavior of molecules. For piperazine (B1678402) derivatives, these studies often involve methods like Density Functional Theory.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules similar to Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate, DFT calculations are typically employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. Such analyses on related compounds have revealed that the piperazine ring commonly adopts a stable chair conformation. The electronic distribution is significantly influenced by the nature and position of substituents on the piperazine ring.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher chemical reactivity. In studies of various piperazine derivatives, the HOMO-LUMO gap is calculated to predict their reactivity and electronic transition characteristics.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to determine the most stable three-dimensional arrangement of a molecule's atoms. For this compound, the piperazine ring is expected to exist in a chair conformation, which is the most stable form for six-membered saturated rings. The substituents—the tert-butoxycarbonyl group at the N1 position and the 2-oxopropyl group at the N4 position—can adopt either axial or equatorial positions. Computational studies on similar N,N'-disubstituted piperazines have shown that the diequatorial conformation is typically the most energetically favorable due to reduced steric hindrance.

Prediction of Reactivity and Selectivity Parameters

Computational methods can predict various parameters that describe a molecule's reactivity and selectivity. These include molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a molecule like this compound, the oxygen atoms of the carbonyl groups and the nitrogen atoms of the piperazine ring would be expected to be regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, hydrogen atoms would be areas of positive potential.

Synthetic Utility of Tert Butyl 4 2 Oxopropyl Piperazine 1 Carboxylate As a Versatile Building Block

Construction of Substituted Piperazine (B1678402) Scaffolds

The primary utility of tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate lies in its capacity to serve as a precursor for a multitude of substituted piperazine derivatives. The ketone functional group is the key handle for derivatization, most commonly through reductive amination. This reaction allows for the facile introduction of a wide range of nitrogen-containing substituents.

By reacting the ketone with various primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride), a new carbon-nitrogen bond is formed, extending the side chain and introducing new points of diversity. This strategy is a cornerstone for building libraries of compounds for drug discovery, as it allows for systematic modification of a lead structure to explore structure-activity relationships (SAR).

For instance, reductive amination with primary amines yields N-substituted 2-aminopropyl-piperazine derivatives. The reaction is highly efficient and tolerates a broad spectrum of functional groups on the amine component, including aromatic rings, heterocycles, and aliphatic chains. This versatility enables the synthesis of compounds with tailored physicochemical properties, which is crucial for developing G protein-coupled receptor (GPCR) modulators and other biologically active agents. mdpi.comnih.govnih.gov

Table 1: Examples of Reductive Amination Products
Amine ReactantReducing AgentResulting Scaffold
AnilineSodium Triacetoxyborohydridetert-butyl 4-(2-(phenylamino)propyl)piperazine-1-carboxylate
BenzylamineSodium Cyanoborohydridetert-butyl 4-(2-(benzylamino)propyl)piperazine-1-carboxylate
MethylamineSodium Triacetoxyborohydridetert-butyl 4-(2-(methylamino)propyl)piperazine-1-carboxylate

Incorporation into Complex Heterocyclic Systems

Beyond simple substitution, this compound is a key starting material for the synthesis of complex, fused heterocyclic systems. The 1,3-dicarbonyl-like reactivity of the oxopropyl side chain allows it to participate in cyclocondensation reactions with various dinucleophiles to form new rings.

A prominent example is its use in the preparation of pyrazolo[1,5-a]pyrimidines. researchgate.netpsu.edunih.gov These bicyclic aromatic systems are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to act as antimetabolites and modulators of various enzymes. psu.edu In a typical reaction sequence, the ketone of the title compound undergoes condensation with a 5-aminopyrazole derivative. This reaction, often carried out in acetic acid or another suitable solvent, results in the formation of the fused pyrimidine (B1678525) ring, yielding a 7-substituted pyrazolo[1,5-a]pyrimidine (B1248293) core bearing the Boc-piperazine moiety. This moiety can then be further modified or deprotected as needed for subsequent synthetic steps. researchgate.net

Another pathway to complex heterocycles involves the conversion of the ketone to other reactive functional groups. For example, a closely related precursor, tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, can be converted into a diazoacetamide (B1201003) derivative. researchgate.net This diazo compound is a substrate for intramolecular C-H insertion reactions, a powerful method for creating new ring systems and accessing complex molecular architectures that would be difficult to synthesize through other means. researchgate.net

Application in Cascade and Multicomponent Reactions

The structural features of this compound, namely the enolizable ketone and the nucleophilic secondary amine (after deprotection), make it a theoretically suitable candidate for participation in cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and simplifying synthetic procedures.

However, a thorough review of the current scientific literature does not reveal specific, published examples where this compound has been utilized as a reactant in cascade or multicomponent reaction schemes. While the potential for its use in reactions like the Ugi or Passerini reaction (after appropriate derivatization) exists, such applications have not been documented.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a strategy in medicinal chemistry aimed at creating libraries of structurally diverse and complex small molecules to probe biological processes. Building blocks used in DOS libraries ideally possess multiple functional groups that can be orthogonally derivatized to generate a wide range of molecular scaffolds.

This compound is an excellent candidate for DOS. It contains three key points of potential modification:

The ketone can be transformed into a variety of functional groups (e.g., amines, alcohols, heterocycles).

The Boc-protected nitrogen can be deprotected and acylated, alkylated, or used in other coupling reactions.

The free nitrogen of the piperazine ring (if the starting material is derivatized at the other nitrogen) offers another site for diversification.

Despite its suitability as a starting point for generating molecular diversity, its specific application in formally reported Diversity-Oriented Synthesis libraries is not documented in the available scientific literature.

Precursor to Advanced Organic Scaffolds in Target-Oriented Synthesis

In target-oriented synthesis, the goal is the efficient and strategic construction of a single, often complex, target molecule, such as a natural product or a pharmaceutical agent. This compound and its close analogs serve as valuable intermediates in the synthesis of such targets.

One significant application is in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Specifically, it has been used in the development of selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. nih.gov In this context, the ketone is subjected to reductive amination to introduce another amine-containing fragment, followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the piperazine ring to the pyrazolo[1,5-a]pyrimidine core. This demonstrates the compound's role in assembling the key structural components of a potent and selective enzyme inhibitor. nih.gov

Furthermore, the structural motif is critical in other therapeutic areas. A closely related analog, tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate, is a documented intermediate in the synthesis of novel beta-lactamase inhibitors, highlighting the importance of this type of keto-piperazine/piperidine scaffold in creating advanced molecules for addressing challenges like antibiotic resistance. google.com

An exploration into the catalytic methodologies surrounding this compound reveals a landscape rich with advanced synthetic strategies. This article focuses on the catalytic approaches pivotal to the synthesis and transformation of this specific piperazine derivative, detailing the roles of transition metals, organocatalysts, and biocatalysts in its derivatization.

Future Prospects and Emerging Research Avenues for Tert Butyl 4 2 Oxopropyl Piperazine 1 Carboxylate Research

Development of Novel Synthetic Methodologies

The synthesis of functionalized piperazines, including Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate, is evolving beyond traditional multi-step processes. Future research will likely concentrate on methodologies that enhance efficiency, yield, and stereoselectivity.

One promising area is the expansion of one-pot, multi-component reactions . These strategies, which allow for the construction of complex molecules in a single step from readily available starting materials, offer significant advantages in terms of time and resource efficiency. nih.govrsc.orgresearchgate.net For instance, developing a one-pot method that combines N-Boc piperazine (B1678402), a three-carbon synthon for the oxopropyl side chain, and other reactants could streamline the synthesis dramatically.

Photoredox catalysis represents another frontier, offering mild and highly selective methods for C-H functionalization and bond formation. mdpi.comencyclopedia.pub Researchers are exploring visible-light-promoted protocols that can construct piperazine cores or functionalize them with high precision, potentially leading to novel pathways for synthesizing this compound and its derivatives under environmentally benign conditions. researchgate.netnih.govorganic-chemistry.org The use of silicon amine protocol (SLAP) reagents in photocatalytic cross-coupling reactions with aldehydes provides a tin-free, sustainable alternative for creating substituted piperazines. acs.org

Table 1: Comparison of Synthetic Methodologies for Piperazine Derivatives

MethodologyDescriptionPotential AdvantagesReferences
Traditional SynthesisStepwise alkylation of N-Boc piperazine with a haloacetone.Well-established and reliable.General Organic Chemistry Principles
One-Pot ReactionsCombining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced waste, time-saving. nih.govrsc.org
Photoredox CatalysisUtilizes visible light to initiate radical-based transformations for C-C and C-N bond formation.High selectivity, mild reaction conditions, sustainable. mdpi.comresearchgate.netnih.govacs.org
Click ChemistryUses highly efficient and specific reactions, such as azide-alkyne cycloadditions, to build complex molecules.High yields, simple purification, modularity. nih.gov

Exploration of New Reaction Types and Functionalizations

The dual functionality of this compound makes it a prime candidate for exploring novel chemical transformations. The piperazine ring is a privileged scaffold in medicinal chemistry, while the ketone offers a reactive handle for a wide array of modifications. nbinno.comresearchgate.net

Future work will likely involve leveraging the ketone group for transformations beyond simple reductions or reductive aminations. This could include:

Asymmetric catalysis: Developing enantioselective methods to transform the prochiral ketone into chiral alcohols or amines, introducing valuable stereocenters.

Condensation reactions: Using the ketone in aldol (B89426) or Knoevenagel-type condensations to build larger, more complex carbon skeletons.

Formation of other heterocycles: Employing the oxopropyl unit as a precursor for constructing fused or spirocyclic ring systems.

Furthermore, the piperazine core itself can be functionalized. While one nitrogen is protected, the other is part of a tertiary amine, which can still participate in certain reactions. More advanced strategies might involve temporary deprotection/reprotection sequences to allow for differential functionalization at both nitrogen atoms. The use of click chemistry provides a modular and highly efficient approach to creating libraries of complex piperazine derivatives, such as triazoles, with high yields and purity. nih.gov Additionally, the synthesis of derivatives like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate opens avenues for intramolecular C-H insertion reactions, a powerful tool for creating novel cyclic structures. nih.gov

Integration into Advanced Materials Synthesis

The structural rigidity and functional handles of piperazine derivatives suggest their potential as building blocks for advanced materials. While direct applications of this compound in materials science are still emerging, future research could explore its integration into polymers and metal-organic frameworks (MOFs).

After deprotection of the Boc group and potential modification of the ketone, the resulting diamine or functionalized piperazine can serve as a monomer in polymer synthesis . Polyamides or polyimides incorporating this piperazine unit could exhibit unique thermal, mechanical, or chelating properties.

In the field of MOFs , the piperazine derivative could be modified to act as an organic linker. By converting the ketone to a carboxylic acid or another coordinating group, the molecule could be used to connect metal nodes, creating porous materials with potential applications in gas storage, catalysis, or chemical sensing. The defined geometry of the piperazine ring could help control the final structure and porosity of the MOF.

Applications in Chemical Biology Probe Development

The piperazine scaffold is prevalent in a vast number of bioactive compounds and approved drugs, highlighting its favorable properties for interacting with biological targets. nbinno.comconnectjournals.com This makes this compound an attractive starting point for the development of chemical biology probes to study cellular processes.

The ketone functionality serves as a versatile chemical handle for late-stage functionalization . It can be used to attach:

Fluorophores: Creating fluorescent probes for cellular imaging and tracking the localization of molecules containing the piperazine core. nih.gov

Biotin tags: For use in affinity purification experiments to identify protein binding partners (pull-down assays).

Photoaffinity labels: To covalently crosslink the probe to its biological target upon photoactivation, enabling target identification.

Recent studies have shown that piperazine-fused cyclic disulfides can act as high-performance cores for bioreduction-activated probes, responding rapidly to cellular redox environments. chemrxiv.org This highlights the potential for developing sophisticated probes from piperazine backbones. By modifying the oxopropyl side chain of this compound, it could be adapted into probes that report on specific enzymatic activities or cellular states. nih.gov

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The pharmaceutical and chemical industries are increasingly focused on sustainable practices. unibo.it Future research on this compound will undoubtedly be influenced by the principles of green chemistry. researchgate.netresearchgate.net

Key areas of focus will include:

Use of Green Solvents: Moving away from hazardous solvents like dichloromethane (B109758) towards more environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran.

Catalytic Methods: Emphasizing the use of catalytic amounts of reagents over stoichiometric ones to reduce waste. This includes photocatalysis and the use of reusable, heterogeneous catalysts. mdpi.comiitm.ac.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as through one-pot or tandem reactions. nih.govresearchgate.net

Energy Efficiency: Employing methods that proceed at ambient temperature and pressure, such as photocatalysis, or using energy-efficient technologies like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netresearchgate.net

Recent reviews highlight a variety of sustainable strategies for piperazine synthesis, including microwave-assisted techniques, photoredox catalysis, and multicomponent reactions in green solvents, which are all applicable to the future production of this compound. researchgate.netresearchgate.net

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate, and what key reaction conditions must be controlled?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common route includes reacting piperazine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in tetrahydrofuran or dichloromethane) to introduce the tert-butyloxycarbonyl (Boc) protecting group. Subsequent alkylation with a 2-oxopropyl moiety requires controlled temperature (0–25°C) and inert atmospheres to prevent oxidation. Critical parameters include stoichiometric ratios, solvent polarity, and reaction time to minimize side products like over-alkylation or Boc-deprotection .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and functional group integrity (e.g., tert-butyl singlet at ~1.4 ppm, piperazine ring protons at 2.5–3.5 ppm).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>97% typically required for pharmacological studies).
  • Mass Spectrometry (MS): ESI-MS or HRMS verifies molecular weight and fragmentation patterns .

Q. What are the common side reactions encountered during the synthesis, and how are they mitigated?

Side reactions include Boc-deprotection under acidic/oxidative conditions or undesired alkylation at alternative piperazine nitrogen sites. Mitigation strategies:

  • Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis.
  • Employ selective alkylating agents (e.g., 2-oxopropyl bromide with controlled stoichiometry).
  • Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when introducing the 2-oxopropyl group to the piperazine ring?

Optimization strategies:

  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the piperazine nitrogen.
  • Temperature Gradients: Slow addition of alkylating agents at low temperatures (0–5°C) reduces side reactions. Post-reaction quenching with aqueous NaHCO₃ removes excess reagents .

Q. What strategies are effective in resolving contradictions in NMR data for similar piperazine derivatives?

  • 2D NMR Techniques: COSY and HSQC distinguish overlapping proton signals in the piperazine ring.
  • Crystallographic Validation: Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation, resolving ambiguities in NOESY or DEPT spectra .
  • Deuterated Solvent Screening: Switching from CDCl₃ to DMSO-d₆ may resolve signal splitting caused by rotameric equilibria .

Q. How to design receptor binding assays to evaluate the bioactivity of this compound derivatives?

  • Radioligand Displacement Assays: Use tritiated or fluorescently tagged ligands (e.g., for GPCR targets) to measure IC₅₀ values.
  • Cellular Models: Stable cell lines expressing target receptors (e.g., serotonin or dopamine receptors) assess functional activity via cAMP or calcium flux assays.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify the 2-oxopropyl moiety and analyze binding affinity trends using SPR or ITC .

Q. What computational methods support the prediction of this compound's reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in alkylation reactions.
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes like prolyl hydroxylase) to guide derivative design.
  • MD Simulations: Assess conformational flexibility of the piperazine ring in solvent environments to optimize synthetic routes .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported optimal solvent systems for Boc protection (e.g., dichloromethane vs. THF)?

Dichloromethane offers higher solubility for Boc precursors but may require longer reaction times. THF, while less polar, facilitates faster deprotonation of piperazine under mild conditions. The choice depends on the nucleophilicity of the starting material and side-reaction profiles. Empirical optimization via DoE (Design of Experiments) is recommended .

Q. Why do some studies report varying bioactivity for structurally similar piperazine derivatives?

Subtle differences in substituent electronics (e.g., electron-withdrawing vs. donating groups on the phenyl ring) alter binding kinetics. Use QSAR models to correlate functional group properties (Hammett σ values, logP) with activity data. Validate via enantiomeric resolution if chirality is a factor .

Methodological Tables

Key Reaction Parameters for Synthesis Optimal Range
Temperature for Boc protection0–5°C (initial), 20–25°C (hold)
Solvent for alkylationDMF or THF
Reaction time (alkylation step)4–12 hours
Purity threshold (HPLC)≥97%
Analytical Techniques for Structural Validation Key Metrics
¹H NMRIntegration ratios, coupling constants
HRMSm/z accuracy <5 ppm
X-ray crystallographyR-factor <0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.